molecular formula C12H12Cl2O B1324764 Cyclopentyl 2,3-dichlorophenyl ketone CAS No. 898791-78-1

Cyclopentyl 2,3-dichlorophenyl ketone

Cat. No.: B1324764
CAS No.: 898791-78-1
M. Wt: 243.13 g/mol
InChI Key: QFUMUKCHMKLPAE-UHFFFAOYSA-N
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Description

1 Structural Elucidation and Physicochemical Properties

Molecular Architecture and IUPAC Nomenclature

Cyclopentyl 2,3-dichlorophenyl ketone possesses a bifunctional structure comprising a cyclopentyl ring connected via a ketone group to a 2,3-dichlorophenyl moiety. Its IUPAC name, cyclopentyl-(2,3-dichlorophenyl)methanone , reflects this connectivity. The molecular formula C₁₂H₁₂Cl₂O (molecular weight: 243.13 g/mol) indicates a 12-carbon framework with two chlorine substituents and a carbonyl group.

The molecule’s architecture includes:

  • Cyclopentyl group : A five-membered saturated hydrocarbon ring.
  • Ketone bridge : A carbonyl group (C=O) linking the cyclopentyl and aromatic systems.
  • 2,3-Dichlorophenyl ring : A benzene ring with chlorine atoms at the ortho positions (C2 and C3).

The SMILES notation C1CCC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl captures the spatial arrangement, emphasizing the ketone’s central role in bridging the cyclopentyl and aromatic components.

Crystallographic Data and Conformational Analysis

While explicit crystallographic data for this compound are unavailable, conformational trends can be inferred from analogous compounds:

  • Cyclopentyl Ring Conformations : The cyclopentyl group likely adopts a chair-like or envelope conformation, minimizing steric strain.
  • Aromatic Substituent Orientation : The 2,3-dichlorophenyl group’s chlorine atoms occupy ortho positions, creating steric and electronic effects that influence molecular packing.
  • Ketone Geometry : The carbonyl group adopts a planar trigonal geometry, with the oxygen atom participating in weak intermolecular interactions (e.g., dipole-dipole interactions).

Further crystallographic studies are required to confirm these hypotheses.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

NMR spectroscopy provides critical insights into the compound’s electronic environment and structural features.

¹H NMR Analysis :

  • Cyclopentyl protons : Signals in the δ 1.5–2.0 ppm range, corresponding to methylene groups adjacent to the ketone.
  • Aromatic protons : Split into distinct multiplets due to para and meta coupling. For example, the 2,3-dichlorophenyl ring’s protons may resonate at δ 7.2–7.8 ppm, with splitting patterns influenced by chlorine’s electron-withdrawing effects.
  • Ketone-adjacent protons : No directly adjacent protons to the carbonyl group, as the ketone bridges the cyclopentyl and aromatic systems.

¹³C NMR Analysis :

  • Carbonyl carbon : A sharp peak at δ 205–220 ppm, characteristic of ketones.
  • Aromatic carbons : Chlorine-substituted carbons (C2 and C3) resonate at δ 125–135 ppm, while para and meta carbons appear at δ 128–130 ppm.
  • Cyclopentyl carbons : Signals in the δ 25–35 ppm range for methylene groups.
NMR Region Assignment Chemical Shift (δ)
¹H (aromatic) 2,3-Dichlorophenyl protons 7.2–7.8 ppm
¹H (cyclopentyl) Methylene groups adjacent to ketone 1.5–2.0 ppm
¹³C (carbonyl) Ketone carbonyl carbon 205–220 ppm
¹³C (aromatic) Chlorine-substituted carbons (C2, C3) 125–135 ppm

Note: Specific shifts may vary based on solvent and experimental conditions.

Infrared (IR) Vibrational Mode Analysis

Key IR absorption bands for this compound include:

  • C=O Stretch : Strong absorption at 1680–1720 cm⁻¹ , typical of aromatic ketones.
  • C–Cl Stretch : Peaks near 600–800 cm⁻¹ , corresponding to chlorine’s vibrational modes.
  • Aromatic C–C Stretch : Bands at 1450–1600 cm⁻¹ , indicative of conjugated π-systems.

Chlorine’s electron-withdrawing effects may slightly shift the C=O absorption to higher wavenumbers compared to non-halogenated analogs.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EIMS) reveals fragmentation pathways:

  • Loss of CO : The ketone group dissociates, yielding a cyclopentyl-phenyl ion fragment.
  • Cyclopentyl Cleavage : Fragmentation at the ketone bridge produces a dichlorophenyl cation and a cyclopentyl radical.
  • Chlorine Isotope Distribution : Peaks at m/z 243 (M⁺), 241 (M⁺ – 2H), and 239 (M⁺ – 4H) reflect the natural abundance of Cl isotopes (³⁵Cl/³⁷Cl ≈ 3:1).

Thermodynamic Properties and Phase Behavior

Melting Point and Boiling Point Determination

Experimental data for melting and boiling points are not explicitly reported. However, analogous halogenated ketones typically exhibit:

  • Melting Points : 50–100°C, influenced by intermolecular dipole-dipole interactions.
  • Boiling Points : 200–250°C at standard pressure, reflecting moderate volatility.
Solubility Profile in Organic Solvents

This compound demonstrates limited solubility in polar solvents due to its hydrophobic nature. Reported solubility trends include:

Solvent Solubility
Chloroform Slightly miscible
Ethyl acetate Slightly miscible
Water Insoluble

The compound’s lipophilicity (LogP = 4.36630) aligns with its preference for nonpolar environments.

Partition Coefficient (LogP) and Polar Surface Area
  • LogP : 4.36630, indicating strong hydrophobicity and potential bioaccumulation.
  • Polar Surface Area (PSA) : 17.1 Ų, dominated by the ketone oxygen and chlorine substituents.
Parameter Value Implication
LogP 4.36630 High membrane permeability
Polar Surface Area 17.1 Ų Moderate hydrogen-bonding capacity

Properties

IUPAC Name

cyclopentyl-(2,3-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-10-7-3-6-9(11(10)14)12(15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUMUKCHMKLPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642578
Record name Cyclopentyl(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-78-1
Record name Cyclopentyl(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Description

A well-documented industrial-scale method involves the preparation of a cyclopentylmagnesium halide (Grignard reagent) from cyclopentyl chloride or bromide and magnesium turnings in anhydrous ether or tetrahydrofuran (THF). This Grignard reagent is then reacted with 2,3-dichlorobenzonitrile to form the corresponding ketone after acidic workup.

Detailed Procedure (Adapted from Patent HU185337B and CN107337595A)

Step Reagents & Conditions Description
1 Magnesium turnings (excess), cyclopentyl chloride or bromide, anhydrous diethyl ether or THF Magnesium is activated and reacted with cyclopentyl halide under reflux to form cyclopentylmagnesium halide.
2 Addition of 2,3-dichlorobenzonitrile dissolved in benzene or THF The nitrile is added slowly to the Grignard reagent at controlled temperature (35-50 °C) to form an intermediate imine magnesium complex.
3 Acidic quench with aqueous HCl or H2SO4 (4N) The reaction mixture is cooled and quenched with acid to hydrolyze the intermediate to the ketone.
4 Organic phase separation, washing with water and sodium bicarbonate solution Purification steps to remove inorganic salts and acidic impurities.
5 Solvent removal and vacuum distillation Isolation of cyclopentyl 2,3-dichlorophenyl ketone as a pale yellow oil or solid with purity >99%.

Yields and Purity

  • Yields reported are typically high, around 85-90% of theoretical.
  • Purity after vacuum distillation and chromatographic purification reaches 99.6% or higher.
  • The process is scalable to industrial volumes (e.g., 100+ kg scale) with consistent results.

Notes on Reaction Control

  • The addition rate of nitrile and temperature control are critical to minimize side reactions.
  • Use of dry solvents and inert atmosphere (nitrogen or argon) is essential to prevent Grignard reagent decomposition.
  • Post-reaction washing with sodium bicarbonate solution helps neutralize residual acids and improve product stability.

Novel Synthetic Routes from Cyclopentanone Derivatives

Recent forensic chemistry research has identified a novel synthetic route for 2-chlorophenyl cyclopentyl ketones (closely related to 2,3-dichlorophenyl analogs) involving:

  • Condensation of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde.
  • This method provides an alternative to Grignard chemistry, potentially offering milder conditions and different impurity profiles.

Though specific data on 2,3-dichlorophenyl ketone via this route is limited, the approach is promising for future development.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Solvents Reaction Conditions Yield (%) Purity (%) Advantages Disadvantages
Grignard Reagent + 2,3-Dichlorobenzonitrile Cyclopentyl chloride/bromide, Mg, 2,3-dichlorobenzonitrile Ether, THF, Benzene Reflux, 35-50 °C, inert atmosphere 85-90 >99.5 High yield, scalable, well-established Requires dry conditions, sensitive reagents
Friedel-Crafts Acylation (analogous) Cyclopentanecarboxylic acid chloride, chlorinated aromatic Polyphosphoric acid Elevated temp, strong acid catalyst Moderate High Avoids Grignard, simpler reagents Harsh conditions, limited for chlorinated rings
Condensation of Cyclopentanone p-Toluenesulfonylhydrazone + 2-Chlorobenzaldehyde Cyclopentanone derivative, 2-chlorobenzaldehyde Organic solvents Mild to moderate temp Not fully reported High (expected) Novel, milder conditions Less industrial data, complex intermediates

Summary and Recommendations

  • The Grignard reagent approach remains the most authoritative and industrially validated method for preparing this compound, offering high yield and purity.
  • Strict control of moisture, temperature, and reagent addition rates is essential for optimal results.
  • Alternative methods such as Friedel-Crafts acylation and novel condensation routes provide potential options but require further optimization for this specific compound.
  • Purification typically involves aqueous workup, solvent extraction, and vacuum distillation to achieve >99% purity.
  • Industrial scale synthesis has been demonstrated with yields close to 90%, indicating robustness of the Grignard-based method.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2,3-dichlorophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone to alcohols or hydrocarbons.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Cyclopentyl 2,3-dichlorophenyl ketone has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit fatty acid synthase, an enzyme that is often overexpressed in cancer cells. Inhibitors of fatty acid synthase have shown promise in reducing tumor growth and inducing apoptosis in cancer cells .

Case Study: Fatty Acid Synthase Inhibition

  • Objective : To evaluate the effectiveness of cyclopentyl derivatives in inhibiting fatty acid synthase.
  • Methodology : In vitro assays were conducted using cultured cancer cell lines treated with various concentrations of the compound.
  • Results : Significant reductions in cell viability were observed, suggesting that this compound may serve as a lead compound for further development as an anticancer drug.

2. Hematopoietic Agents
The compound has been noted for its potential role as a hematopoietic agent. It encourages the production of blood cells, including platelets and leukocytes, which could be beneficial in treating conditions like thrombocytopenia .

Case Study: Hematopoietic Efficacy

  • Objective : To assess the hematopoietic effects of this compound.
  • Methodology : Animal models were administered the compound, followed by blood analysis to measure cell counts.
  • Results : An increase in platelet and leukocyte counts was recorded, indicating its potential therapeutic use in blood disorders.

Organic Synthesis Applications

1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to construct bicyclic and polycyclic aromatic hydrocarbons, which are essential components in pharmaceuticals and agrochemicals .

Synthesis Example

  • The compound can be reacted with various nucleophiles to form more complex structures.
  • Reagents Used : Common reagents include Grignard reagents and organolithium compounds to facilitate nucleophilic attacks.

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Anticancer ActivityInhibition of fatty acid synthase leading to reduced tumor growth
Hematopoietic AgentsPromotion of blood cell production
Organic SynthesisBuilding block for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of cyclopentyl 2,3-dichlorophenyl ketone depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopentyl 3,4-Dichlorophenyl Ketone (CAS 898791-87-2)

This positional isomer differs in the chlorine substituents’ arrangement (3,4- vs. 2,3-positions).

2,3-Dichlorophenyl Piperazine Derivatives

Compounds like 2,3-(dichlorophenyl) piperazine , a metabolite of cariprazine and aripiprazole, share the dichlorophenyl motif but replace the ketone with a piperazine ring. These derivatives exhibit potent inhibition of DHCR7 (7-dehydrocholesterol reductase), a key enzyme in cholesterol biosynthesis, at concentrations as low as 5 nM . Unlike the ketone analog, the piperazine group facilitates hydrogen bonding and cationic interactions, which may enhance enzyme binding affinity.

2,3-Dichlorophenyl Cyanide

This compound substitutes the ketone with a cyanide group, significantly altering reactivity and toxicity. The ketone analog lacks this cyanogenic risk but may exhibit distinct metabolic pathways due to its carbonyl group.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Biological Activity Toxicity Data Availability
Cyclopentyl 2,3-dichlorophenyl ketone* $ \text{C}{12}\text{H}{12}\text{Cl}_2\text{O} $ 243.1291 Ketone Not reported Limited
Cyclopentyl 3,4-dichlorophenyl ketone $ \text{C}{12}\text{H}{12}\text{Cl}_2\text{O} $ 243.1291 Ketone Not reported Limited
2,3-(Dichlorophenyl) piperazine $ \text{C}{10}\text{H}{10}\text{Cl}2\text{N}2 $ 229.11 Piperazine DHCR7 inhibition (IC₅₀ ~5 nM) Not available
2,3-Dichlorophenyl cyanide $ \text{C}7\text{H}3\text{Cl}_2\text{N} $ 172.01 Cyanide Cyanogenic potential Insufficient

Research Findings and Implications

  • ketone) critically modulates target engagement. For example, DHCR7 inhibition by piperazines suggests that electron-withdrawing substituents (Cl) enhance enzyme binding, but this activity is absent in ketone analogs .
  • Metabolic Considerations : Unlike 2,3-dichlorophenyl cyanide, the ketone analog is unlikely to release toxic metabolites like cyanide. However, its stability under physiological conditions remains unstudied .
  • Structural Insights : The 2,3-dichloro substitution pattern may introduce steric effects that reduce bioavailability compared to the 3,4-isomer, though computational modeling or crystallographic data are needed to confirm this .

Biological Activity

Cyclopentyl 2,3-dichlorophenyl ketone (CDPK) is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and enzyme inhibition studies. This article delves into the biological activity of CDPK, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CDPK is characterized by its cyclopentyl group attached to a dichlorophenyl moiety via a ketone functional group. Its molecular formula is C13_{13}H10_{10}Cl2_2O. The unique structure imparts specific chemical properties that influence its biological activity and potential applications.

The biological activity of CDPK primarily revolves around its role as an enzyme inhibitor. The compound interacts with the active sites of various enzymes, blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial for its potential therapeutic applications, especially in cancer treatment and metabolic regulation.

Biological Applications

1. Enzyme Inhibition:

  • CDPK has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. Overexpression of CDKs is associated with several cancers, making them attractive targets for small molecule inhibitors like CDPK.

2. Protein-Ligand Interactions:

  • Research indicates that CDPK can modulate protein-ligand interactions, which is essential for understanding its therapeutic potential in drug development. It has been shown to affect various metabolic pathways through its interactions with specific proteins .

3. Antimicrobial Activity:

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Enzyme InhibitionDemonstrated inhibition of CDKs, suggesting potential in cancer therapy.
Protein InteractionsModulation of metabolic pathways through protein-ligand interactions.
Antimicrobial ActivitySimilar compounds showed promising antimicrobial effects; further study needed.

Future Directions

The ongoing research into CDPK's biological activity suggests several avenues for future exploration:

  • Pharmaceutical Development: Continued investigation into its efficacy as a therapeutic agent against cancer and metabolic disorders.
  • Mechanistic Studies: Detailed studies on how CDPK interacts with specific enzymes and proteins could reveal novel pathways for drug action.
  • Broader Activity Spectrum: Exploring the compound's potential antimicrobial properties could lead to new applications in infectious disease treatment.

Q & A

Basic: What synthetic methodologies are recommended for Cyclopentyl 2,3-dichlorophenyl ketone, and how can reaction parameters be optimized?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation , where cyclopentanone reacts with 2,3-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key parameters include:

  • Temperature control (0–5°C) to minimize side reactions like over-acylation.
  • Stoichiometric ratios (1:1.2 ketone-to-acyl chloride) to ensure complete conversion.
  • Catalyst activation via pre-complexation with acyl chloride to enhance electrophilicity.
    Recent improvements involve stepwise addition of reagents to reduce exothermic side reactions, achieving yields >85% .

Table 1: Comparison of Synthetic Protocols

ParameterTraditional Method Optimized Method
Catalyst (AlCl₃) Loading1.5 equiv1.2 equiv
Reaction Time24 h12 h
Yield70%85%

Advanced: How can impurities in this compound be systematically identified and characterized?

Answer:
High-performance liquid chromatography–hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF-MS) is effective for impurity profiling . Steps include:

  • Gradient elution (ACN/water with 0.1% formic acid) to separate impurities.
  • High-resolution MS/MS to fragment ions and assign structures (e.g., unreacted intermediates or chlorinated byproducts).
  • Synthetic reference standards (e.g., 2,3-dichlorophenol) for spiking experiments to confirm identities .

Basic: What analytical techniques validate the structural integrity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR confirms cyclopentyl protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm).
    • ¹³C NMR identifies the ketone carbonyl (δ ~205 ppm) .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 257.0 (calculated for C₁₂H₁₁Cl₂O⁺) .

Advanced: How should researchers address gaps in toxicity data for this compound?

Answer:
Given limited data on chlorophenol derivatives :

  • Conduct QSAR modeling to predict acute toxicity using structural analogs (e.g., 2,3-dichlorophenol).
  • Perform in vitro assays (e.g., Ames test for mutagenicity, mitochondrial toxicity assays).
  • Design microcosm studies to assess biodegradation and bioaccumulation potential in soil/water systems .

Table 2: Key Data Gaps and Mitigation Strategies

Data GapProposed MethodologyReference Model
EcotoxicityDaphnia magna acute testsOECD Guideline 202
Metabolic pathwaysRadiolabeled tracer studies2,4-Dichlorophenol

Advanced: How can contradictions in reported synthetic yields or byproduct profiles be resolved?

Answer:

  • Controlled reproducibility studies : Replicate reactions under identical conditions (catalyst purity, moisture levels).
  • Advanced analytics : Use GC-MS or HPLC-IT/TOF to compare byproduct fingerprints across studies .
  • Computational modeling : DFT calculations to identify energetically favorable side reactions (e.g., para-substitution vs. ortho-substitution) .

Basic: What storage conditions ensure the stability of this compound?

Answer:

  • Temperature : Store at 0–6°C in amber vials to prevent thermal degradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ketone group.
  • Solvent compatibility : Dissolve in anhydrous acetonitrile or DMSO for long-term stability .

Advanced: What strategies optimize the environmental stability of formulations containing this compound?

Answer:

  • Encapsulation : Use biodegradable polymers (e.g., PLGA) to shield against UV/thermal degradation.
  • Additives : Incorporate antioxidants (BHT) to inhibit radical-mediated decomposition .
  • Real-time stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) .

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